2-Cyclopentyl-2,2-difluoroethyltrifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopentyl-2,2-difluoroethyltrifluoromethanesulfonate is an organic compound that belongs to the class of trifluoromethanesulfonates It is characterized by the presence of a cyclopentyl group, two difluoroethyl groups, and a trifluoromethanesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-2,2-difluoroethyltrifluoromethanesulfonate typically involves the reaction of cyclopentyl compounds with difluoroethyl and trifluoromethanesulfonate reagents. One common method involves the use of 2,2-difluoroethyl trifluoromethanesulfonate as a starting material . The reaction conditions often include the use of inert atmospheres, such as nitrogen or argon, and controlled temperatures to ensure the stability of the reactants and products .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentyl-2,2-difluoroethyltrifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures, inert atmospheres, and the use of solvents that stabilize the reactants and products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield compounds with different functional groups replacing the trifluoromethanesulfonate group .
Scientific Research Applications
2-Cyclopentyl-2,2-difluoroethyltrifluoromethanesulfonate has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Cyclopentyl-2,2-difluoroethyltrifluoromethanesulfonate involves its interaction with molecular targets and pathways. The trifluoromethanesulfonate group is highly reactive and can participate in various chemical reactions, leading to the formation of new compounds and intermediates . The molecular targets and pathways involved depend on the specific application and the nature of the reactants and conditions used .
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoroethyltrifluoromethanesulfonate: This compound shares similar structural features but lacks the cyclopentyl group.
2,2,2-Trifluoroethyl trifluoromethanesulfonate: Another related compound with trifluoromethanesulfonate and trifluoroethyl groups.
Uniqueness
2-Cyclopentyl-2,2-difluoroethyltrifluoromethanesulfonate is unique due to the presence of the cyclopentyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds . This uniqueness makes it valuable in specific applications where its structural features are advantageous .
Properties
Molecular Formula |
C8H11F5O3S |
---|---|
Molecular Weight |
282.23 g/mol |
IUPAC Name |
(2-cyclopentyl-2,2-difluoroethyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C8H11F5O3S/c9-7(10,6-3-1-2-4-6)5-16-17(14,15)8(11,12)13/h6H,1-5H2 |
InChI Key |
DKKHUDMBZWZKNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(COS(=O)(=O)C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.